

# Iodorivanol for protein binding assays

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## Compound of Interest

Compound Name: *Iodorivanol*

CAS No.: 71388-02-8

Cat. No.: B1672035

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Application Note: High-Sensitivity Characterization of Acridine-Protein Interactions using [<sup>125</sup>I]Iodorivanol

## Executive Summary

This application note details the protocol for utilizing [<sup>125</sup>I]Iodorivanol (6,9-diamino-2-ethoxy-5-<sup>125</sup>Iiodoacridine) in protein binding assays. While Iodorivanol is primarily recognized for its DNA-intercalating properties and Auger electron-mediated cytotoxicity [1], its pharmacokinetics and biodistribution are critically governed by its interaction with serum proteins, specifically Albumin and

-Acid Glycoprotein (AAG).

Unlike standard LC-MS/MS approaches for determining the Fraction Unbound (

) of ethacridine derivatives (Rivanol), the use of the radio-iodinated analog [<sup>125</sup>I]Iodorivanol offers superior sensitivity, allowing for binding kinetics assessment at sub-nanomolar concentrations. This guide covers the radiosynthesis, purification, and execution of a Radiometric Equilibrium Dialysis (RED) assay.

## Introduction & Mechanistic Basis

The Molecule: **Iodorivanol** is the radio-iodinated derivative of Ethacridine Lactate (Rivanol). Rivanol has historically been used for protein fractionation (precipitating albumin) and as an antiseptic. The iodinated form, [<sup>125</sup>I]**Iodorivanol**, incorporates Iodine-125 at the C-5 position of the acridine ring.[1][2]

The Challenge: Acridine derivatives are hydrophobic cations that exhibit high non-specific binding (NSB). Standard fluorescence or UV-absorbance methods often fail due to:

- Inner Filter Effects: High concentrations required for detection interfere with accurate determination.
- Rapid Precipitation: Cold Rivanol precipitates proteins at high concentrations [2].
- Sensitivity Limits: Assessing free drug concentration ( ) in the presence of >99% protein binding requires limits of detection (LOD) often below LC-UV capabilities.

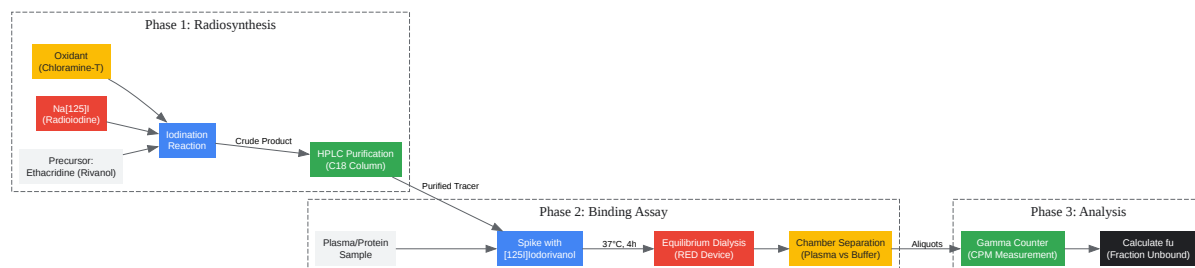
The Solution: Using [<sup>125</sup>I]**Iodorivanol** as a radiotracer allows for:

- Non-Perturbing Analysis: Assays can be run at tracer levels (pM range), avoiding protein precipitation.
- High Precision: Gamma counting provides a linear dynamic range spanning 5 orders of magnitude.
- Direct

Measurement: Equilibrium dialysis with radiometric detection eliminates the need for complex extraction steps required in LC-MS.

## Experimental Workflow Visualization

The following diagram illustrates the critical path from radiosynthesis to data acquisition.



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Figure 1: End-to-end workflow for  $[^{125}\text{I}]$ Iodorivanol synthesis and protein binding assessment. High-contrast nodes indicate critical control points.

## Detailed Protocols

### Phase 1: Radiosynthesis of $[^{125}\text{I}]$ Iodorivanol

Note: This procedure involves radioactive materials.[1][2][3][4][5] Ensure compliance with local Radiation Safety Office (RSO) regulations.

Reagents:

- Ethacridine lactate (Rivanol), >98% purity.[6]
- $\text{Na}[^{125}\text{I}]$  (carrier-free, in  $\text{NaOH}$ ).
- Chloramine-T (1 mg/mL in phosphate buffer).
- Sodium Metabisulfite (1 mg/mL).

- HPLC Mobile Phase: Acetonitrile:Water (0.1% TFA).

Protocol:

- Reaction: In a shielded fume hood, combine 10  $\mu$ L of Ethacridine (1 mM) with 1 mCi (37 MBq) of Na<sup>[125I]</sup>.
- Initiation: Add 10  $\mu$ L Chloramine-T solution. Vortex gently for 60 seconds at room temperature. The electrophilic iodine attacks the C-5 position of the acridine ring [3].
- Quenching: Stop the reaction by adding 20  $\mu$ L Sodium Metabisulfite.
- Purification: Inject the mixture onto a Reverse-Phase C18 HPLC column.
  - Gradient: 10% to 90% Acetonitrile over 20 mins.
  - Collection: Collect the peak corresponding to mono-iodinated **Iodorivanol** (typically elutes after the unlabeled precursor due to increased lipophilicity).
- Validation: Verify radiochemical purity (>95%) via Thin Layer Chromatography (TLC).

## Phase 2: Radiometric Equilibrium Dialysis (RED)

This assay determines the Fraction Unbound (

) in human plasma.

Materials:

- Rapid Equilibrium Dialysis (RED) Device (e.g., Thermo Scientific).[7]
- Human Plasma (pooled, K2EDTA).
- Dialysis Buffer: PBS (pH 7.4).
- [<sup>125I</sup>]Iodorivanol tracer (from Phase 1).

Step-by-Step Procedure:

- Preparation of Spiked Plasma:
  - Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 min to remove particulates.
  - Add [<sup>125</sup>I]**iodorivanol** to the plasma to achieve a final activity of ~1 μCi/mL (approx. 50,000 CPM per 10 μL).
  - Critical Step: Ensure the chemical concentration of **iodorivanol** is <1% of the (typically <10 nM) to ensure linear binding conditions, unless saturation binding is the goal.
  - Vortex and incubate at 37°C for 15 min to allow initial equilibration.
- Loading the Device:
  - Plasma Chamber (Red Ring): Load 200 μL of spiked plasma.
  - Buffer Chamber (White Ring): Load 350 μL of PBS.
  - Replicates: Run samples in triplicate. Include a "Buffer-only" control to check for membrane adsorption.
- Incubation:
  - Seal the plate with gas-permeable film.
  - Incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4–6 hours.
  - Note: Acridines are stable, but protect from intense light to prevent photo-degradation.
- Sampling:
  - Remove the seal.
  - Pipette 50 μL from the Plasma Chamber into a counting tube.
  - Pipette 50 μL from the Buffer Chamber into a separate counting tube.

- Matrix Matching: To ensure identical counting geometry, add 50 µL of blank plasma to the buffer sample, and 50 µL of blank buffer to the plasma sample.
- Detection:
  - Measure radioactivity (CPM) using a Gamma Counter (e.g., PerkinElmer Wizard<sup>2</sup>) for 60 seconds per tube.

## Data Analysis & Interpretation

### Calculation of Fraction Unbound ( )

The fraction unbound is calculated using the ratio of radioactivity in the buffer chamber ( ) to the plasma chamber ( ).

However, if volume shifts occurred (osmotic pressure), correct using weights. For standard RED inserts, volume shift is negligible if standard times are used.

Binding Percentage:

## Troubleshooting & Quality Control

Issue	Potential Cause	Remediation
Low Recovery (<70%)	Non-Specific Binding (NSB) to device plastic or membrane.	Perform a mass balance check.[7] Pre-coat chambers with Tween-20 or use Teflon-coated equilibrium dialysis cells.
High Variability	Incomplete equilibrium.	Extend incubation time to 8 hours. Verify with a time-course study.
> 1.0	Membrane leakage or contamination.	Inspect membrane integrity. Ensure no "wicking" of plasma into buffer chamber during pipetting.

## Interpretation of Results

- High Binding (>95%): Typical for acridine derivatives. Indicates that biodistribution will be limited by albumin transport.
- Displacement: If testing drug-drug interactions, add a competitor (e.g., Warfarin for Site I, Ibuprofen for Site II) to the plasma. An increase in of [<sup>125</sup>I]**Iodorivanol** indicates shared binding sites.

## Safety & Handling

- Radionuclide: Iodine-125 ( days).
- Hazards: Volatile iodine can be released during synthesis. Use charcoal filters in the fume hood.
- Auger Toxicity: [<sup>125</sup>I]**Iodorivanol** is a potent DNA breaker if internalized [1]. Wear double gloves and safety glasses. Avoid generating aerosols.

## References

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